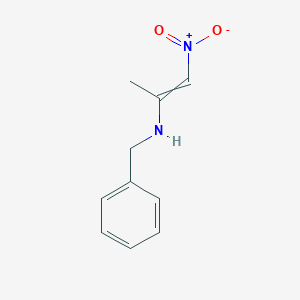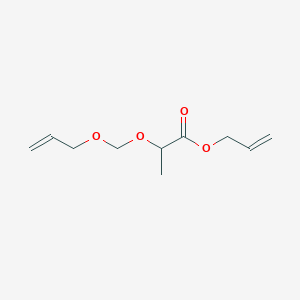
4-Methoxy-3,4-dimethylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3,4-dimethylpentan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a methoxy group and two methyl groups attached to the pentan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methoxy-3,4-dimethylpentan-2-one can be synthesized through several methods. One common approach involves the alkylation of this compound with appropriate alkyl halides in the presence of a strong base. Another method includes the condensation of this compound with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3,4-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3,4-dimethylpentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3,4-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethyl-3-pentanone:
4,4-Dimethyl-2-pentanone: Another related compound with a different substitution pattern on the pentan-2-one backbone.
Uniqueness
4-Methoxy-3,4-dimethylpentan-2-one is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
82477-88-1 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
4-methoxy-3,4-dimethylpentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(7(2)9)8(3,4)10-5/h6H,1-5H3 |
InChI-Schlüssel |
LTQRLPBCWUEVFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C)C(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


arsanium bromide](/img/structure/B14413822.png)
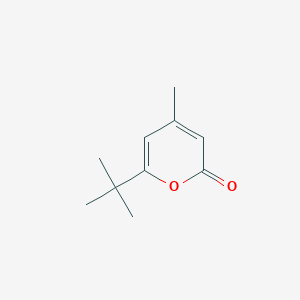
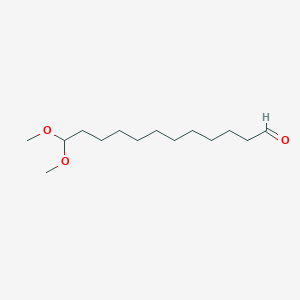
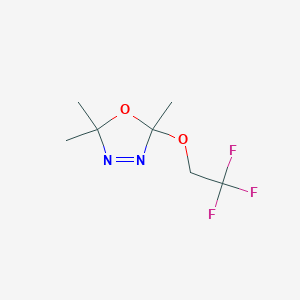
![N'-[3-(2,4,6-trimethyldecoxy)propyl]propane-1,3-diamine](/img/structure/B14413843.png)

![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

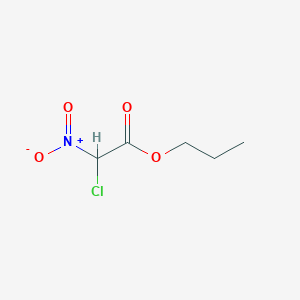
![Bis{4-[2-(pyridin-2-yl)ethenyl]phenyl} benzene-1,3-dicarboxylate](/img/structure/B14413881.png)


